molecular formula C6H9NO2 B2673943 rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 1932559-11-9; 83601-55-2

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B2673943
CAS No.: 1932559-11-9; 83601-55-2
M. Wt: 127.143
InChI Key: MNYUSIQFKHKEQT-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,5S)-8-oxa-3-azabicyclo[321]octan-2-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

The synthesis of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process typically involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(1R,5S)-8-oxa-3-azabicyclo[321]octan-2-one has several scientific research applications In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules In biology, it is used to study the structure-activity relationships of various biologically active compoundsAdditionally, it is used in the industry for the synthesis of fine chemicals and other specialized compounds .

Mechanism of Action

The mechanism of action of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as rac-(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one and rac-(1R,5S)-6-azabicyclo[3.2.1]octan-7-one . These compounds share a similar bicyclic structure but differ in the substituents attached to the bicyclic core. The unique properties of this compound, such as the presence of an oxygen atom in the bicyclic ring, make it distinct from these related compounds.

Properties

CAS No.

1932559-11-9; 83601-55-2

Molecular Formula

C6H9NO2

Molecular Weight

127.143

IUPAC Name

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1

InChI Key

MNYUSIQFKHKEQT-CRCLSJGQSA-N

SMILES

C1CC2C(=O)NCC1O2

solubility

not available

Origin of Product

United States

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